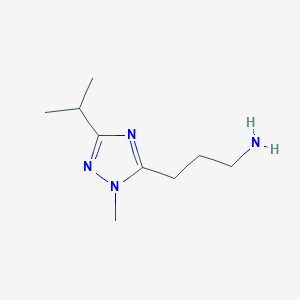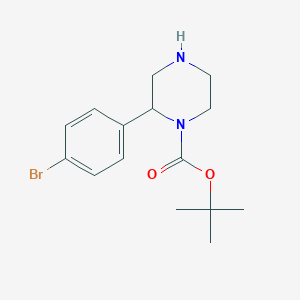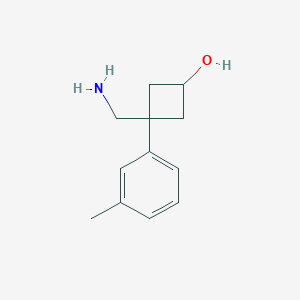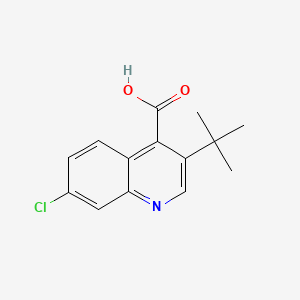
3-Tert-butyl-7-chloroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid typically involves the reaction of 7-chloroquinoline-4-carboxylic acid with tert-butyl groups under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a base such as potassium carbonate, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of quinoline-4-carboxylic acid with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
3-Tert-butyl-7-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
7-Chloroquinoline-4-carboxylic acid: Lacks the tert-butyl group but shares the quinoline core structure.
3-Tert-butylquinoline-4-carboxylic acid: Similar structure but without the chloro substituent.
Quinoline-4-carboxylic acid: The parent compound without tert-butyl or chloro groups.
Uniqueness: 3-Tert-butyl-7-chloroquinoline-4-carboxylic acid is unique due to the presence of both tert-butyl and chloro groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H14ClNO2 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
3-tert-butyl-7-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-14(2,3)10-7-16-11-6-8(15)4-5-9(11)12(10)13(17)18/h4-7H,1-3H3,(H,17,18) |
Clé InChI |
HVANZPIZOMXSLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C2C=C(C=CC2=C1C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


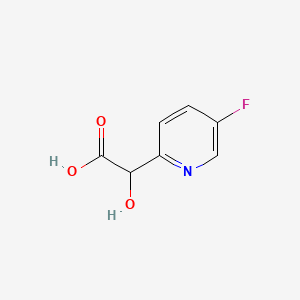
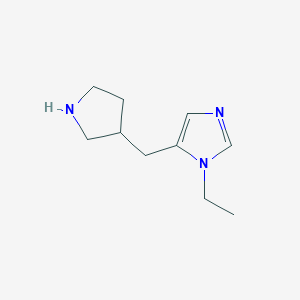


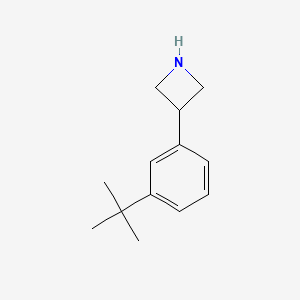

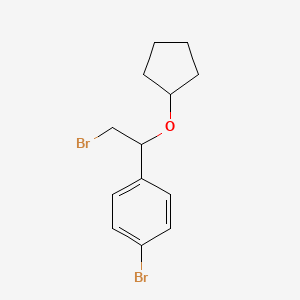
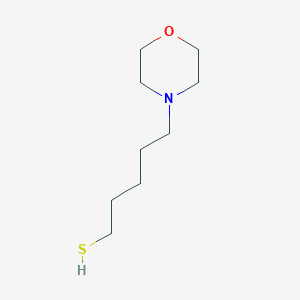
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
